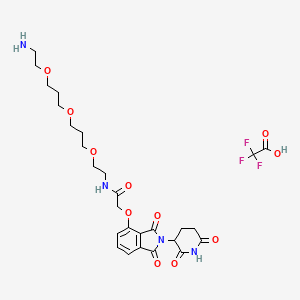

E3 Ligase Ligand-Linker Conjugates 23 TFA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cereblon Ligand-Linker Conjugates 12 TFA is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system .

Wissenschaftliche Forschungsanwendungen

Cereblon Ligand-Linker Conjugates 12 TFA has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.

Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic strategies.

Wirkmechanismus

Cereblon Ligand-Linker Conjugates 12 TFA exerts its effects by binding to cereblon, a substrate recognition protein in the E3-ligase ubiquitin complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .

Similar Compounds:

Thalidomide: The parent compound used in the synthesis of Cereblon Ligand-Linker Conjugates 12 TFA.

Lenalidomide and Pomalidomide: Derivatives of thalidomide with similar mechanisms of action but different therapeutic applications.

Uniqueness: Cereblon Ligand-Linker Conjugates 12 TFA is unique due to its specific design for use in PROTAC technology. Unlike thalidomide and its derivatives, which are primarily used as therapeutic agents, Cereblon Ligand-Linker Conjugates 12 TFA is designed to facilitate targeted protein degradation, making it a valuable tool in drug discovery and development .

Zukünftige Richtungen

The field of E3 ligase ligand-linker conjugates, including E3 Ligase Ligand-Linker Conjugates 23, has grown substantially in recent years, mainly due to advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

Biochemische Analyse

Biochemical Properties

E3 Ligase Ligand-Linker Conjugates 23 TFA is part of a three-enzyme ubiquitination cascade, which also includes ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . This compound, as an E3 ubiquitin ligase, catalyzes the ubiquitination process and transfers ubiquitin protein to attach the lysine site of targeted substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Cellular Effects

This compound might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development . The UPS, where this compound plays a crucial role, can regulate the degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an amide isopeptide linkage between Gly 76 in the C-terminus of the Ub molecule (brought to the E3 by the E2) and the ε-amino group of a lysine residue in the target protein . This process is crucial for the ubiquitination and subsequent proteasomal degradation of target proteins .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system, a major metabolic pathway . This pathway is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, and worn-out proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Cereblon Ligand-Linker Conjugates 12 TFA involves the synthesis of a thalidomide-based cereblon ligand, which is then conjugated with a linker. The synthetic route typically includes the following steps:

Synthesis of Thalidomide Derivative: Thalidomide is modified to introduce functional groups that can be used for further conjugation.

Linker Attachment: The modified thalidomide is then conjugated with a linker molecule.

Industrial Production Methods: Industrial production of Cereblon Ligand-Linker Conjugates 12 TFA follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Thalidomide Derivative: Large-scale synthesis of the thalidomide derivative using optimized reaction conditions.

Conjugation with Linker: The bulk-produced thalidomide derivative is then conjugated with the linker using industrial-scale reactors and optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Cereblon Ligand-Linker Conjugates 12 TFA undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .

Eigenschaften

IUPAC Name |

N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMWZARPGGRIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F3N4O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2626446.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2626447.png)

![2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2626448.png)

![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626458.png)

![[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2626459.png)

![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)